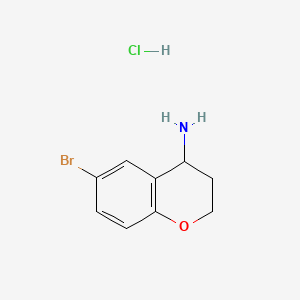

6-Bromochroman-4-amine hydrochloride

描述

6-Bromochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromochroman-4-amine hydrochloride typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. The brominated product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

化学反应分析

Types of Reactions

6-Bromochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Various amine derivatives.

Substitution: Substituted benzopyran derivatives.

科学研究应用

Medicinal Chemistry

Aldosterone Synthase Inhibition

One of the primary applications of 6-Bromochroman-4-amine hydrochloride is its function as an aldosterone synthase inhibitor. Aldosterone synthase is an enzyme involved in the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. Inhibition of this enzyme can be beneficial in treating conditions such as hypertension, heart failure, and renal diseases. A patent describes methods for synthesizing this compound and its derivatives, which exhibit potent inhibition of aldosterone synthase, thereby offering therapeutic benefits for cardiovascular diseases and diabetic nephropathy .

Drug Development

Pharmaceutical Compositions

The compound has been incorporated into various pharmaceutical formulations aimed at treating diseases associated with excessive aldosterone levels. Research has shown that compounds similar to this compound can enhance the efficacy of existing treatments for conditions like heart failure and chronic kidney disease by lowering aldosterone levels . This has led to ongoing research into developing new drugs that utilize this compound as a core ingredient.

Case Studies and Research Findings

Case Study Insights

Research has employed this compound in various case studies to evaluate its effectiveness in clinical settings. For instance, studies have documented improvements in patient outcomes when using aldosterone synthase inhibitors in conjunction with standard therapies for hypertension . The findings demonstrate a correlation between the use of such inhibitors and reduced hospitalization rates due to cardiovascular events.

作用机制

The mechanism of action of 6-Bromochroman-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

- 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine

- 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

- 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride

Uniqueness

6-Bromochroman-4-amine hydrochloride is unique due to its specific bromination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .

生物活性

6-Bromochroman-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound has the molecular formula C_10H_10BrClN and a molecular weight of approximately 264.55 g/mol. The compound features a bromine atom at the sixth position of the chroman ring and an amine group at the fourth position, which contributes to its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in modulating drug metabolism and interactions .

- Signal Transduction : The amine group can form hydrogen bonds with biological molecules, influencing their structure and function, while the bromine atom may participate in halogen bonding, further modulating the compound’s activity .

- Substrate for Transport Proteins : Studies indicate that it may act as a substrate for P-glycoprotein, affecting drug absorption and distribution within the body .

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Anticancer Properties : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, indicating potential use in treating infections .

- Central Nervous System Effects : There is ongoing research into its effects on neurological conditions, suggesting possible applications in treating disorders affecting the central nervous system .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromochroman-4-amine | Lacks hydrochloride salt; affects solubility | Limited data on biological activity |

| 6-Chlorochroman-4-amine | Contains chlorine instead of bromine | Different pharmacological properties |

| 4-Amino-2-bromophenol | Lacks chroman ring; simpler structure | Antimicrobial but less complex |

This comparison emphasizes the distinct characteristics of this compound due to its specific substitution pattern and functional groups, which influence its reactivity and biological interactions .

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

- Case Study on Anticancer Activity : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations. The mechanism was linked to apoptosis induction through caspase activation .

- Case Study on Drug Interactions : Another investigation focused on its role as an inhibitor of CYP1A2, assessing how this interaction affects the metabolism of co-administered drugs. Results indicated altered pharmacokinetics that could impact therapeutic outcomes .

- Case Study on Neuroprotection : Research into its neuroprotective effects revealed that it may mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

属性

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHBTMBADOHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672580 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-17-0 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。